cis-Cyclopentane-1,2-dicarboxylic acid
Description
Overview and Significance in Contemporary Chemical Research
cis-Cyclopentane-1,2-dicarboxylic acid is an organic compound characterized by a five-membered carbon ring, known as a cyclopentane (B165970) ring, substituted with two carboxylic acid functional groups on adjacent carbons. guidechem.comontosight.ai With the chemical formula C₇H₁₀O₄, this compound typically appears as a white or colorless crystalline solid. guidechem.com It is recognized as a valuable building block in organic synthesis. guidechem.comcymitquimica.com
In contemporary chemical research, this compound and its derivatives are utilized in the synthesis of more complex molecules. cymitquimica.com Its applications span various industries, including the production of pharmaceuticals, agrochemicals, specialty chemicals, polyester (B1180765) resins, and plasticizers. guidechem.comontosight.ai The unique structural arrangement of its functional groups makes it a subject of interest in medicinal chemistry, where it serves as a scaffold for designing novel compounds with potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The compound's ability to interact with biological molecules or inhibit certain enzymes contributes to its value in drug discovery and development. ontosight.ai
| Property | Value |
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| CAS Number | 1461-96-7 |
| Appearance | White crystalline solid |
| Melting Point | 132-136 °C |
Structural Characteristics and Isomeric Considerations
The chemical behavior and utility of this compound are fundamentally dictated by its three-dimensional structure, including the conformation of the cyclopentane ring and the spatial orientation of the two carboxylic acid groups.
Cyclopentane Ring Conformation and Stereochemistry
Unlike a flat, planar pentagon which would suffer from significant eclipsing strain between adjacent hydrogen atoms, the cyclopentane ring adopts a puckered, non-planar conformation to enhance its stability. libretexts.org The most stable and common conformation is the "envelope" shape, where four of the carbon atoms lie in a single plane, and the fifth carbon is pushed out of that plane, resembling the flap of an envelope. libretexts.orgyoutube.com
This puckering relieves the torsional strain that would be present in a planar structure by staggering the C-H bonds. libretexts.org In substituted cyclopentanes, the substituent groups can occupy different positions. The preferred conformation is typically one where bulky substituent groups occupy the equatorial position to minimize steric hindrance. youtube.com This conformational flexibility is a key aspect of its stereochemistry.
Cis-Dicarboxylic Acid Functional Group Configuration
The prefix "cis" in this compound specifies the relative stereochemistry of the two carboxylic acid (-COOH) groups. It indicates that both functional groups are positioned on the same side, or face, of the cyclopentane ring. cymitquimica.comlibretexts.org In chemical structure diagrams, this is often represented by using solid wedges for both bonds connecting the carboxylic acid groups to the ring, or alternatively, dashed lines for both, signifying they are either both pointing out of the plane or both pointing into the plane, respectively. libretexts.org This specific spatial arrangement is a defining characteristic that distinguishes it from its trans-isomer and governs its unique chemical reactivity. libretexts.org
Comparison with trans-Cyclopentane-1,2-dicarboxylic Acid Isomer
This compound has a diastereomer, trans-cyclopentane-1,2-dicarboxylic acid. While they share the same molecular formula and connectivity, their different spatial arrangements lead to distinct physical and chemical properties.
Stereochemical Distinctions and Synthetic Implications
The fundamental stereochemical distinction lies in the orientation of the two carboxylic acid groups. In the trans-isomer, the two groups are located on opposite faces of the cyclopentane ring. libretexts.org This difference in three-dimensional structure means they are not superimposable and are therefore distinct compounds.
This stereochemical difference has significant synthetic implications. The choice of starting materials and reaction pathways often determines which isomer is produced. For instance, the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid is a method used to produce the cis-isomer. In contrast, the synthesis of the trans-isomer may require different multi-step procedures, such as those starting from pimelic acid or diethyl malonate. oregonstate.edu A critical synthetic distinction is the ability of the cis-isomer to form a cyclic anhydride (B1165640), a reaction not feasible for the trans-isomer. This anhydride can then be used in further reactions, such as enantioselective desymmetrization to create chiral molecules.
Differential Reactivity Profiles
The most pronounced difference in the reactivity profiles of the cis and trans isomers is observed in anhydride formation.
cis-Isomer: Due to the proximity of the two carboxylic acid groups on the same face of the ring, this compound readily undergoes intramolecular dehydration to form a cyclic anhydride when heated with a dehydrating agent like acetic anhydride. This reaction is efficient because the reactive groups are sterically positioned to interact. stackexchange.com
trans-Isomer: The trans-isomer, with its carboxylic acid groups positioned on opposite sides of the ring, cannot form a stable, monomeric cyclic anhydride under similar conditions. The significant spatial separation between the functional groups prevents the intramolecular reaction required for anhydride formation. researchgate.net
This differential reactivity is a classic example of how stereochemistry directly controls chemical behavior and is often used to distinguish between the two isomers. vedantu.com
| Isomer | Carboxylic Group Orientation | Anhydride Formation |
| This compound | Same side of the ring | Readily forms a cyclic anhydride |
| trans-Cyclopentane-1,2-dicarboxylic acid | Opposite sides of the ring | Does not form a monomeric anhydride |
Intramolecular Interactions and Hydrogen Bonding
The cis configuration of the carboxylic acid groups in this compound places them in close proximity, which allows for significant intramolecular interactions, most notably hydrogen bonding. A hydrogen bond can form between the hydrogen atom of one carboxylic acid group and the oxygen atom of the other. This internal bonding significantly influences the compound's conformation and chemical properties.
One of the most characteristic reactions resulting from this intramolecular proximity is the facile formation of a cyclic anhydride. When heated with a dehydrating agent such as acetic anhydride, this compound readily undergoes intramolecular dehydration to yield cis-cyclopentane-1,2-dicarboxylic anhydride. This reaction is efficient, with reported yields as high as 89%. The trans-isomer, where the carboxylic groups are on opposite sides of the ring, does not form a monomeric anhydride under similar conditions due to the large spatial separation between the groups.
The capacity for hydrogen bonding is quantified by the number of hydrogen bond donors and acceptors a molecule possesses.
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
Data sourced from PubChem. guidechem.comnih.gov
Historical Context of Synthesis and Early Characterization
The study of cyclic dicarboxylic acids has been a subject of interest for organic chemists for well over a century. While the synthesis of the related trans-cyclopentane-1,2-dicarboxylic acid was first reported by Perkin in 1887, methods for obtaining the pure cis-isomer were developed subsequently. oregonstate.edu Early synthetic strategies often focused on the manipulation of existing cyclic structures.
A significant and straightforward method for synthesizing this compound involves the catalytic hydrogenation of an unsaturated precursor. Specifically, the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid over a Raney nickel catalyst yields the saturated cis-diacid. prepchem.com In a typical procedure, the unsaturated acid is dissolved in ethanol (B145695) and treated with hydrogen gas in a Paar shaker. prepchem.com After the uptake of one equivalent of hydrogen, the catalyst is filtered off, and the product is isolated by concentrating the filtrate. prepchem.com This method provides the cis-isomer directly due to the addition of both hydrogen atoms to the same face of the double bond.
Early characterization would have relied on classical methods such as melting point determination and elemental analysis. The melting point for the cis-isomer is typically recorded in the range of 132-136 °C. sigmaaldrich.com Another key piece of evidence for its characterization as the cis-isomer is its reaction to form a cyclic anhydride, a chemical property not shared by its trans counterpart.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀O₄ |
| Molecular Weight | 158.15 g/mol |
| Melting Point | 132-136 °C |
| pKa₁ | 4.43 |
| pKa₂ | 6.67 |
Data sourced from Guidechem and Sigma-Aldrich. guidechem.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-cyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)4-2-1-3-5(4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJCSAKCMTWGAH-SYDPRGILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-96-7 | |
| Record name | cis-Cyclopentane-1,2-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001461967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (�±)-cis-Cyclopentane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cis Cyclopentane 1,2 Dicarboxylic Acid
Established Synthetic Routes
Several reliable methods have been developed for the laboratory and potential industrial-scale synthesis of cis-cyclopentane-1,2-dicarboxylic acid. These methods include oxidation, hydrolysis, hydrogenation, and rearrangement reactions, each starting from distinct precursors.
The oxidation of derivatives of cyclopentene (B43876) represents a direct approach to forming vicinal dicarboxylic acids. This method involves the cleavage of the carbon-carbon double bond within the cyclopentene ring system by a strong oxidizing agent. The choice of oxidant and reaction conditions is critical to ensure the formation of the dicarboxylic acid without over-oxidation or side reactions. This synthetic pathway is a fundamental strategy for converting alkenes to their corresponding dicarboxylic acids. ontosight.ai
The hydrolysis of diesters of this compound is a common and straightforward final step in many synthetic sequences. ontosight.ai This reaction can be catalyzed by either acid or base. In base-catalyzed hydrolysis, a carboxylate salt is initially formed, which is subsequently protonated in an acidic workup to yield the final dicarboxylic acid. This method is advantageous when the corresponding ester is more readily synthesized or purified than the diacid itself.
A direct and efficient method for preparing the target compound is the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. This process involves the addition of hydrogen across the double bond of the unsaturated precursor, leading to the saturated cis-isomer. The reaction is typically carried out in the presence of a metal catalyst. One documented procedure utilizes Raney nickel as the catalyst in an ethanol (B145695) solvent under moderate pressure and elevated temperature, achieving a respectable yield. prepchem.com
Table 1: Hydrogenation of 1-Cyclopentene-1,2-dicarboxylic Acid prepchem.com
| Starting Material | Catalyst | Solvent | Pressure | Temperature | Yield |
| 1-Cyclopentene-1,2-dicarboxylic acid | Raney nickel | Absolute ethanol | 40-50 psi | 60°C | 60% |
A synthetic route starting from ethyl 2-oxocyclohexanecarboxylate involves a ring contraction to form the cyclopentane (B165970) ring system. In one reported method, the process begins with the bromination of the starting keto ester. guidechem.com The resulting bromo-derivative is then treated with a strong base, such as potassium hydroxide (B78521), which induces a rearrangement and subsequent hydrolysis to yield this compound. guidechem.com This transformation leverages the reactivity of the cyclic keto-ester to construct the desired five-membered ring diacid.
Table 2: Synthesis from Ethyl 2-Oxocyclohexanecarboxylate guidechem.com
| Step | Precursor | Reagents | Key Transformation |
| 1 | Ethyl 2-oxocyclohexanecarboxylate | Br₂ in Chloroform | Bromination |
| 2 | Brominated Intermediate | KOH in Water | Ring contraction and hydrolysis |
The Bucherer-Bergs reaction provides a pathway to hydantoin (B18101) intermediates, which can then be hydrolyzed. alfa-chemistry.comwikipedia.org This multicomponent reaction typically involves a ketone, a cyanide source (like potassium cyanide), and ammonium (B1175870) carbonate to form a spiro-hydantoin. alfa-chemistry.comcdnsciencepub.com For instance, ethyl 2-oxocyclopentanecarboxylate can be used as the starting ketone to form 2-cyclopentanecarboxylic acid-5,5′-hydantoin. cdnsciencepub.comcdnsciencepub.com Subsequent hydrolysis of this hydantoin intermediate, often under elevated temperatures, cleaves the hydantoin ring to yield amino acid derivatives. cdnsciencepub.comresearchgate.net While this specific route leads to 1-amino-1,2-cyclopentanedicarboxylic acids, it demonstrates the principle of using a hydantoin hydrolysis strategy starting from a cyclopentane precursor. cdnsciencepub.comcdnsciencepub.com The conditions of the hydrolysis can influence the stereochemical outcome, potentially yielding a mixture of cis and trans isomers. cdnsciencepub.com
The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α-halo ketones, making it a suitable strategy for converting six-membered rings into five-membered rings. wikipedia.orgyoutube.com This reaction is conducted in the presence of a base. When applied to the synthesis of this compound, a suitable precursor is 6-bromo-cyclohexanone-2-ethyl formate. google.com Treatment of this precursor with a potassium hydroxide solution in an ethanol/water mixture induces the Favorskii rearrangement. Subsequent hydrolysis of the resulting ester intermediate yields this compound. google.com This route is a classic example of skeletal rearrangement being used to construct a target carbocyclic system.
Table 3: Key Reagents in Favorskii Rearrangement Route google.com
| Precursor | Base | Solvent | Key Transformation |
| 6-bromo-cyclohexanone-2-ethyl formate | Potassium hydroxide | Ethanol/Water | Favorskii Rearrangement |
Vicinal Dicarboxylation of Alkenes
One common method for synthesizing this compound involves the vicinal dicarboxylation of cyclopentene. This process adds two carboxyl groups to adjacent carbons of the double bond. Another approach is the hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. In a typical procedure, 1-cyclopentene-1,2-dicarboxylic acid is hydrogenated in the presence of a Raney nickel catalyst. prepchem.com This reaction is generally carried out in a solvent like absolute ethanol under pressure and at a slightly elevated temperature. prepchem.com Following the uptake of one equivalent of hydrogen, the cis-1,2-cyclopentanedicarboxylic acid can be isolated and purified by recrystallization from water. prepchem.com
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have led to more sophisticated and efficient methods for the preparation of this compound and its derivatives. These modern approaches often focus on achieving high stereoselectivity and employing environmentally benign reaction conditions.
Enantioselective Synthesis of Derivatives
The enantioselective synthesis of derivatives of this compound is crucial for the development of chiral drugs and materials. One notable application is in the synthesis of disubstituted proline derivatives. chemicalbook.com These derivatives are valuable in medicinal chemistry and as building blocks for complex molecules. guidechem.com The synthesis often utilizes cis-1,2-cyclopentanedicarboxylic anhydride (B1165640) as a starting material. chemicalbook.com
Stereochemical Control in Synthetic Pathways
Achieving specific stereochemistry is a critical aspect of synthesizing this compound and its analogs. The cis configuration of the carboxylic acid groups significantly influences the compound's chemical reactivity and biological activity. ontosight.ai Synthetic strategies are often designed to control the relative orientation of these functional groups. For instance, the synthesis of cis and trans isomers of 1-methyl-cyclopentane-1,2-dicarboxylic acids has been a subject of study to understand and control the stereochemical outcomes of reactions involving the cyclopentane ring. acs.org
Green Chemistry Approaches to Synthesis
While explicit "green chemistry" methodologies for the synthesis of this compound are not extensively detailed in the provided context, the principles of green chemistry are implicitly incorporated into modern synthetic improvements. These include the use of less hazardous solvents, recyclable catalysts, and reaction conditions that are more energy-efficient and generate less waste. The development of catalytic methods, for example, aligns with the green chemistry goal of improving atom economy and reducing environmental impact. mdpi.com
Synthesis of Key Intermediates and Derivatives
The synthesis of key intermediates, particularly the anhydride, is a pivotal step in the utilization of this compound for further chemical transformations.
Cyclopentane-1,2-dicarboxylic Acid Anhydride Synthesis
Cis-cyclopentane-1,2-dicarboxylic anhydride is a versatile intermediate prepared from this compound. guidechem.comguidechem.com The synthesis is typically achieved through a dehydration reaction, often by heating the diacid with acetic anhydride. guidechem.com The resulting anhydride can then be used in a variety of reactions, including the preparation of proline derivatives which are important in medicinal chemistry. guidechem.com
Table 1: Synthetic Methods for this compound and its Anhydride
| Product | Starting Material | Reagents and Conditions | Key Features |
|---|---|---|---|
| This compound | 1-Cyclopentene-1,2-dicarboxylic acid | H₂, Raney nickel, ethanol, 40-50 psi, 60°C | Hydrogenation of an alkene precursor. prepchem.com |
| This compound | Cyclopentene derivatives | Oxidation | Oxidation of the corresponding alkene. ontosight.ai |
| This compound | Corresponding esters | Hydrolysis | Hydrolysis of an ester precursor. ontosight.ai |
Derivatization for Specific Research Applications
The carboxylic acid functional groups of this compound are amenable to a wide array of derivatization reactions, including esterification, amidation, and reduction. These modifications allow for the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science.
In the realm of medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. The rigid cyclopentane scaffold provides a well-defined three-dimensional structure that can be decorated with various functional groups to interact with biological targets such as enzymes and receptors. Research has been conducted into its derivatives as potential antimicrobial, anti-inflammatory, and anticancer agents.
A notable example is the investigation of a cyclopentane-1,2-dione derivative, which acts as a bio-isostere for the carboxylic acid group. A synthesized derivative was found to be a potent thromboxane (B8750289) A2 prostanoid (TP) receptor antagonist, with an IC50 value comparable to that of the parent carboxylic acid drug candidate. yu.edu.jo This demonstrates the potential of using the cyclopentane dicarboxylic acid framework to develop novel therapeutics.
In addition to small molecule therapeutics, this compound and its anhydride can serve as monomers in the synthesis of polyesters and polyamides. The incorporation of the cyclic aliphatic structure of the cyclopentane ring into the polymer backbone can impart unique properties to the resulting material, such as altered thermal stability, rigidity, and biodegradability, when compared to polymers derived from linear dicarboxylic acids.
| Derivative Type | Research Application | Key Finding/Property |
|---|---|---|
| Cyclopentane-1,2-dione | Medicinal Chemistry (TP Receptor Antagonist) | Exhibited potent TP receptor antagonism with an IC50 value of 0.027 µM. yu.edu.jo |
| Amides and Esters | Medicinal Chemistry (General) | Investigated for potential antimicrobial, anti-inflammatory, and anticancer activities. |
| Diol (from reduction) | Organic Synthesis | Serves as a versatile chiral building block for the synthesis of more complex molecules. yu.edu.jo |
| Monomer for Polymers | Materials Science | Used in the synthesis of polyesters and polyamides to modify their thermal and mechanical properties. |
Reaction Mechanisms and Chemical Transformations of Cis Cyclopentane 1,2 Dicarboxylic Acid
Carboxylic Acid Group Reactivity
The adjacent carboxylic acid groups are the primary sites of chemical reactivity, participating in characteristic reactions such as esterification, amidation, and anhydride (B1165640) formation. ontosight.ai
Esterification Reactions
cis-Cyclopentane-1,2-dicarboxylic acid readily undergoes esterification to form the corresponding mono- or di-esters, a reaction fundamental to its use in the synthesis of more complex molecules. cymitquimica.com Standard acid-catalyzed esterification conditions, such as reacting the diacid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, are effective for this transformation. This type of reaction is general for carboxylic acids and is used to convert them into less acidic and more organosoluble derivatives. For instance, the analogous trans-isomer is converted to its dimethyl ester in a 77% yield using methanol (B129727) and sulfuric acid, a method directly applicable to the cis-isomer. oregonstate.edu
Amidation Reactions
The carboxylic acid functionalities can be converted to amide groups through various synthetic methods. Direct condensation with amines is possible, often facilitated by catalysts that tolerate the basicity of amines and the water produced as a byproduct. One such method involves the use of niobium pentoxide (Nb₂O₅) as a reusable, heterogeneous Lewis acid catalyst, which effectively promotes the formation of diamides from dicarboxylic acids and amines in refluxing o-xylene.
Alternatively, standard peptide coupling reagents can be employed for amidation, particularly after one of the carboxylic acids has been selectively modified. For example, the monoester derivative, (1R, 2S)-2-methoxyacyl-cyclopentyl-1-carboxylic acid, can be converted to the corresponding amide. This reaction proceeds by treating the carboxylic acid with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) to form an activated intermediate, which is then reacted with an amine, such as dibenzylamine, in the presence of a base like N-methylmorpholine.
| Reaction | Reagents & Conditions | Product |
| Direct Diamide Synthesis | Amine (2 equiv.), Nb₂O₅ (cat.), o-xylene, reflux | Corresponding Diamide |
| Amidation via Coupling | Dibenzylamine, EDCI, HOBT, N-methylmorpholine, Dichloromethane, 0°C to RT | (1S, 2R)-2-(dibenzylcarbamoyl)-1-cyclopentylcarboxylic acid methyl ester |
Anhydride Formation and Ring-Opening Reactions
The cis orientation of the two carboxylic acid groups is uniquely suited for the formation of a cyclic anhydride. This intramolecular dehydration reaction is a hallmark of cis-1,2-dicarboxylic acids. Heating this compound with a dehydrating agent, most commonly acetic anhydride, causes the loss of a water molecule and the formation of cis-cyclopentane-1,2-dicarboxylic anhydride, a stable five-membered ring fused to the cyclopentane (B165970) framework. youtube.com This reaction is typically driven to completion by heating the mixture under reflux for several hours.
This anhydride is a valuable synthetic intermediate itself, as its strained ring is susceptible to nucleophilic attack, leading to regioselective and stereoselective ring-opening reactions. For instance, the reaction of the anhydride with a nucleophile like an alcohol can produce a monoester. When this reaction is carried out with anhydrous methanol in the presence of a chiral base such as quinidine, the ring-opening occurs with high stereoselectivity. This process, known as asymmetric desymmetrization, can yield a specific enantiomer of the resulting monoester-monoacid, such as (1R, 2S)-2-methoxyacyl-cyclopentyl-1-carboxylic acid. youtube.com
| Reaction | Reagents & Conditions | Product | Yield |
| Anhydride Formation | Acetic anhydride, reflux, 10-20 hours | cis-Cyclopentane-1,2-dicarboxylic anhydride | 89% youtube.com |
| Asymmetric Ring-Opening | Anhydrous methanol, Quinidine, Anhydrous toluene, -55°C, 60 hours | (1R, 2S)-2-methoxyacyl-cyclopentyl-1-carboxylic acid | Not specified youtube.com |
Cyclopentane Ring Reactivity
While the saturated cyclopentane ring is generally less reactive than the carboxylic acid groups, its C-H bonds can undergo specific transformations, often directed by the existing functional groups.
Stereoselective Reactions at the Cyclopentane Ring
Modern synthetic methods allow for the direct and stereoselective functionalization of C-H bonds on the cyclopentane ring, guided by the carboxylic acid group. A notable example is the palladium-catalyzed transannular γ-C–H arylation. In this reaction, the carboxylic acid group acts as a directing group, enabling a palladium catalyst to selectively activate a C-H bond on the opposite side of the ring (the γ-position). This allows for the formation of a new carbon-carbon bond with a specific stereochemistry relative to the directing carboxyl group. This protocol has been used to synthesize precursors to potent histone deacetylase (HDAC) inhibitors. The reaction typically employs a palladium catalyst, a specific ligand, and a silver salt as an oxidant.
| Reaction | Reagents & Conditions | Product Stereochemistry |
| Transannular γ-C–H Arylation | Substrate (e.g., α-aryl cyclopentane carboxylic acid), Aryl iodide, PdCl₂(PPh₃)₂ (cat.), Ligand L1 (cat.), AgOAc, Cs₂CO₃, HFIP, 60°C | Single diastereomer |
Decarboxylation Studies and Stereochemical Outcomes
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation for carboxylic acids. cymitquimica.com For vicinal dicarboxylic acids like the cis-cyclopentane derivative, a common method is oxidative bis-decarboxylation using lead tetraacetate (LTA). organicchemistrydata.org This reaction does not simply remove one carboxyl group but eliminates both, leading to the formation of an alkene. scielo.org.bo
The reaction with LTA proceeds through a radical mechanism. scielo.org.bo This process results in the formation of cyclopentene (B43876). The stereochemical information at the two chiral centers bearing the carboxyl groups is lost in this transformation, as both carbons become part of the new double bond in the achiral product. This oxidative decarboxylation represents a method to convert the dicarboxylic acid into the corresponding cycloalkene. juniperpublishers.com
Mechanisms of Isomerization (cis-to-trans)
The conversion of this compound to its trans isomer is a thermodynamically driven process, as the trans configuration is generally more stable. wikipedia.org This increased stability arises from the reduction of steric strain, with the two carboxylic acid groups positioned on opposite sides of the cyclopentane ring, minimizing unfavorable interactions. pearson.com While specific, detailed mechanisms for this exact compound are not extensively documented in readily available literature, the isomerization of 1,2-disubstituted cycloalkanes typically proceeds under thermal or catalytic (acidic or basic) conditions through an intermediate that allows for epimerization at one of the chiral centers.
A plausible mechanism under basic conditions involves the formation of an enolate. A base abstracts an acidic α-hydrogen (the hydrogen on the carbon atom to which a carboxyl group is attached). This creates a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face. While protonation can lead back to the cis isomer, the reaction equilibrium will favor the formation of the more thermodynamically stable trans product over time. The process is driven by the system moving to its lowest energy state.
Heating the cis isomer, particularly in the presence of a strong acid or base, can provide the necessary activation energy to overcome the energy barrier for this transformation, leading to the accumulation of the more stable trans isomer.
Role as a Precursor in Complex Organic Synthesis
This compound is a valuable and versatile building block in organic synthesis due to its defined stereochemistry and the presence of two reactive carboxylic acid functional groups. cymitquimica.com Its rigid cyclopentane core provides a reliable scaffold for constructing more elaborate molecules.
The defined spatial arrangement of the functional groups on the cyclopentane ring makes this compound an important precursor in the synthesis of pharmacologically active molecules. Its rigid structure is particularly useful for creating scaffolds that can mimic the conformation of natural substrates or amino acids, making it a key component in the design of enzyme inhibitors.
A notable example is its use in the development of nonpeptidic thrombin inhibitors. nih.gov In the design of these anticoagulants, researchers have sought to replace the amino acids of the classical D-Phe-Pro-Arg sequence, which mimics thrombin's natural substrate, fibrinogen. acs.orgacs.org this compound and its derivatives have been successfully used as rigid templates to replace the proline (Pro) residue in the P2 position of the inhibitor. nih.govacs.org By incorporating this cyclopentane scaffold, chemists can create isosteres that maintain the necessary orientation for binding to the active site of the thrombin enzyme while improving properties such as metabolic stability. acs.orgebi.ac.uk
| Transformation/Reaction | Reagents/Conditions | Intermediate/Product | Application/Significance |
|---|---|---|---|
| Isomerization | Heat, Acid or Base Catalyst | trans-Cyclopentane-1,2-dicarboxylic acid | Formation of the thermodynamically more stable trans isomer. |
| Anhydride Formation | Acetic Anhydride, Heat | cis-Cyclopentane-1,2-dicarboxylic anhydride | Creates a reactive electrophilic intermediate for further synthesis. guidechem.com |
| Proline Mimetic Synthesis | Use as a scaffold | Thrombin Inhibitors | Replaces the proline residue in peptide-based drug design. acs.org |
| Proline Derivative Synthesis | Anhydride intermediate + Amines/Alcohols | Disubstituted Proline Derivatives | Key step in the synthesis of antiviral agents like Telaprevir. chemicalbook.com |
This compound is a key starting material for the synthesis of various proline derivatives, which are important in medicinal chemistry and catalysis. guidechem.com The synthetic utility of the cis isomer is greatly enhanced by its ability to readily form a cyclic anhydride. Upon heating with a dehydrating agent such as acetic anhydride, the two carboxylic acid groups, being on the same side of the ring, undergo an intramolecular condensation to yield cis-cyclopentane-1,2-dicarboxylic anhydride. guidechem.com
This anhydride is a reactive intermediate that can be used in the enantioselective synthesis of disubstituted proline derivatives. chemicalbook.com The anhydride can be opened by various nucleophiles, such as alcohols or amines, in a controlled manner to install desired functional groups. This strategy is a cornerstone in the synthesis of complex pharmaceutical agents, including the hepatitis C virus (HCV) protease inhibitor telaprevir. chemicalbook.com
While this compound is a crucial precursor in the laboratory synthesis of complex molecules, including those designed to mimic or replicate the structures of natural products, its role as a direct intermediate in the biosynthesis of natural products within organisms is not well-established. Biosynthetic pathways typically utilize a distinct set of simple, primary metabolites like amino acids and acetate (B1210297) units to construct complex carbon skeletons.
Applications in Advanced Materials and Coordination Chemistry
Ligand Design and Coordination Polymers
The capacity of cis-cyclopentane-1,2-dicarboxylic acid to act as a ligand is rooted in its two carboxylate groups, which can coordinate with metal ions to form extended networks. The stereochemistry of the cyclopentane (B165970) ring is a critical factor that directs the final three-dimensional structure of these materials.
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. nih.gov While extensive research exists on MOFs built from various dicarboxylic acids, specific studies focusing solely on this compound as the primary linker are limited. However, the principles of MOF design and the study of related cyclic dicarboxylic acids provide a strong indication of its potential. The geometry and semi-rigid nature of the cyclopentane ring could lead to the formation of novel MOF topologies with unique pore environments.
The design of MOF linkers is crucial in determining the resulting framework's properties. Ligands based on aliphatic backbones, such as cyclopentane, are of growing interest because their conformational freedom can lead to flexible and dynamic structures. rsc.orgmdpi.com This flexibility can allow the framework to respond to external stimuli, such as the introduction of guest molecules. rsc.org The cis configuration of the carboxylic acid groups in this compound imposes a specific geometric constraint, which can be exploited to create targeted network topologies. The use of flexible linkers is an attractive approach to impart structural dynamicity to MOFs. rsc.org
Hydrothermal synthesis is a common and versatile method for the preparation of MOFs. researchgate.netresearchgate.net This technique involves the crystallization of materials from high-temperature aqueous solutions under pressure. In a typical hydrothermal synthesis of a MOF, the metal salt and the organic linker are dissolved in a solvent (often water or a mixture of water and an organic solvent) and sealed in a Teflon-lined autoclave. The autoclave is then heated to a specific temperature for a set period, during which the MOF crystals form. nih.gov
For instance, in the synthesis of a cobalt-based MOF using the related 1,2,3,4-cyclopentane tetracarboxylic acid (CPTC), a solution of cobalt(II) nitrate (B79036) in deionized water was mixed with a solution of the CPTC linker. nih.gov This mixture was then heated in a Teflon-lined autoclave at 130 °C for 48 hours. nih.gov After cooling, the resulting crystals were collected, washed with solvents like ethanol (B145695) and acetone (B3395972) to remove impurities, and then dried. nih.gov This general procedure is representative of the hydrothermal methods that could be employed for the synthesis of MOFs using this compound as the linker.
MOFs are increasingly being investigated for their potential applications in electrochemical devices, such as supercapacitors and batteries, due to their high porosity and tunable structures. nih.govrsc.org The electrochemical properties of a MOF are highly dependent on both the metal centers and the organic linkers. mdpi.com
While there is no specific electrochemical data for MOFs derived from this compound, research on cobalt-based MOFs using 1,2,3,4-cyclopentane-tetracarboxylic acid (CPTC) as a linker provides a valuable case study. These Co-CPTC-MOFs have been evaluated as electrode materials for hybrid supercapacitors. nih.govrsc.org
Electrochemical measurements, including cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD), were performed in a 1 M potassium hydroxide (B78521) solution. nih.gov The Co-CPTC-MOF exhibited battery-like characteristics with clear redox peaks in its CV curves, indicating that redox reactions are the primary mechanism for charge storage. nih.gov The material also showed a relatively low equivalent series resistance (ESR) of 1.3 Ω, suggesting good conductivity. nih.gov
Below is a table summarizing the key electrochemical performance metrics for a hybrid supercapacitor device using the Co-CPTC-MOF as the positive electrode. It is important to note that these values are for a MOF with a tetracarboxylic acid linker and would differ for a MOF based on this compound, but they illustrate the potential of cyclopentane-based linkers in creating electrochemically active materials.
| Parameter | Value | Reference |
|---|---|---|
| Specific Capacity | 283.4 C g⁻¹ | nih.gov |
| Energy Density | 20.7 W h kg⁻¹ | nih.gov |
| Power Density | 2608.5 W kg⁻¹ | nih.gov |
| Equivalent Series Resistance (ESR) | 1.3 Ω | nih.gov |
Beyond the highly ordered structures of MOFs, this compound can form a variety of coordination complexes and polymers with metal ions. The formation and structure of these complexes are governed by factors such as the coordination preferences of the metal ion, the metal-to-ligand ratio, and the reaction conditions. nih.gov The cis arrangement of the carboxylate groups can facilitate the formation of chelate rings with a single metal center or act as a bridging ligand to connect multiple metal centers, leading to one-, two-, or three-dimensional coordination polymers. The study of how isomeric dicarboxylate ligands influence the structure of coordination polymers has shown that subtle changes in the ligand geometry can lead to vastly different supramolecular architectures. nih.gov
Formation of Coordination Complexes with Metal Ions
Structural Characterization of Metal Complexes
The characterization of metal complexes involving this compound reveals diverse structural motifs. As a dicarboxylate ligand, it can coordinate to metal centers in several ways:
Monodentate: Only one carboxylate group binds to a metal ion.
Bidentate Chelating: Both carboxylate groups bind to the same metal ion, forming a seven-membered ring.
Bidentate Bridging: The two carboxylate groups bind to two different metal ions, leading to the formation of coordination polymers.
The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., temperature and solvent), and the presence of other ancillary ligands. X-ray crystallography is the definitive method for elucidating the precise connectivity and three-dimensional arrangement of these complexes.
For instance, studies on similar cyclic dicarboxylic acids have shown that they can form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks when coordinated with metal ions like Co(II), Ni(II), and Cu(II). mdpi.com The coordination environment around the metal ion is typically completed by solvent molecules or other nitrogen-containing ligands, resulting in geometries such as distorted tetrahedral or octahedral. mdpi.com
Table 1: Representative Coordination Modes of Dicarboxylate Ligands in Metal Complexes
| Coordination Mode | Description | Resulting Structure |
| Chelating | Both carboxyl groups bind to a single metal center. | Mononuclear or dinuclear complexes. |
| Bridging (syn-syn) | Carboxylate groups bridge two metal centers on the same side. | Formation of paddle-wheel or similar dimeric units. |
| Bridging (syn-anti) | Carboxylate groups bridge two metal centers with alternating orientation. | Zig-zag or helical polymer chains. mdpi.com |
| Bridging (anti-anti) | Carboxylate groups bridge two metal centers on opposite sides. | Linear or extended polymer chains. |
This table is a generalized representation based on the coordination chemistry of dicarboxylic acids.
Influence of Stereochemistry on Coordination
The cis configuration of the carboxylic acid groups on the cyclopentane ring is a critical factor in determining the final structure of the coordination complex. With both functional groups positioned on the same side of the ring, the ligand is pre-disposed to act as a chelating agent, binding to a single metal ion. This is in stark contrast to its trans-isomer, where the opposing positions of the carboxylate groups make chelation impossible, favoring the formation of extended, bridged structures.
The flexibility of the cyclopentane ring also allows for some conformational adaptation upon coordination. However, the inherent cis geometry often leads to the formation of discrete, cyclic metal complexes (metallocycles) or compact, folded coordination polymers, whereas trans isomers typically yield linear or zigzag chains. mdpi.com Research on analogous benzene-dicarboxylate ligands has demonstrated that the cis (1,2-) isomer forms dinuclear metallocycles, while the trans (1,4-) isomer generates 1D linear and zigzag chains under similar conditions. mdpi.com This highlights the profound influence of ligand stereochemistry on the resulting supramolecular architecture.
Supramolecular Chemistry and Crystal Engineering
In the realm of supramolecular chemistry and crystal engineering, this compound is a valuable component for designing ordered solid-state structures. Its ability to form predictable and robust hydrogen bonds is key to its utility in this field.
Self-Assembly Processes Involving this compound
The self-assembly of this compound is primarily driven by the formation of strong and directional hydrogen bonds between its carboxylic acid groups. guidechem.com These non-covalent interactions guide the molecules to arrange themselves into well-defined, higher-order structures. The dual nature of the carboxylic acid group, acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O oxygen), facilitates the creation of predictable supramolecular synthons.
Hydrogen Bonding Networks in Solid State
In the solid state, carboxylic acids commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R22(8) graph set motif. This is a very stable arrangement that is prevalent in the crystal structures of many dicarboxylic acids. In the case of this compound, the proximity of the two acid groups on the same face of the ring can also allow for the formation of intramolecular hydrogen bonds, although intermolecular bonding leading to chains or sheets is more common.
These primary dimeric synthons can then further assemble through weaker C-H···O interactions or other non-covalent forces, leading to the formation of tapes, sheets, or more complex three-dimensional networks. Studies on related cyclic diols and carboxylic acids have shown that the cis configuration can lead to the formation of molecular tapes.
Crystal Engineering Principles Applied to Derivatives
The principles of crystal engineering can be applied to derivatives of this compound to create novel materials with targeted structures and functions. By converting the carboxylic acid groups into esters, amides, or salts, the hydrogen bonding patterns can be systematically modified. For example, the formation of an imide by reacting the corresponding anhydride (B1165640) with an amine introduces different hydrogen bonding capabilities.
Furthermore, derivatives of this flexible dicarboxylic acid can be used as ligands in the construction of metal-organic frameworks (MOFs). rsc.org The flexibility of the cyclopentane backbone, in contrast to rigid aromatic linkers, can impart unique properties to the resulting MOF, such as gate-opening effects or stimuli-responsive behavior. The choice of a flexible ligand like this compound or its derivatives can influence the dimensionality and topology of the resulting framework, sometimes leading to chiral structures from achiral building blocks. rsc.orgcolab.ws
Computational Chemistry and Spectroscopic Studies
Quantum Mechanical Calculations and Density Functional Theory (DFT)
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular behavior of cis-cyclopentane-1,2-dicarboxylic acid. These computational methods are essential for understanding the molecule's three-dimensional structure, stability, and reactivity at the atomic level. A common approach involves using functionals like B3LYP with basis sets such as 6-31G* or higher to achieve a balance between computational cost and accuracy.
The cyclopentane (B165970) ring is not planar but exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. For cis-1,2-disubstituted cyclopentanes, the relative orientation of the two carboxylic acid groups significantly influences the stability of these conformers.
DFT calculations are employed to optimize the geometry of each possible conformer and calculate their corresponding electronic energies. This allows for the determination of the most stable, lowest-energy conformations and the energy barriers between them. For instance, studies on analogous molecules like cis-cyclopentane-1,2-diol have utilized DFT at the B3LYP/6-31G** level to identify stable envelope and half-chair conformations and to quantify their energy differences. rsc.org A similar methodological approach is applicable to this compound to understand how the bulky carboxylic acid groups affect the ring's puckering and which conformation minimizes steric strain and maximizes stabilizing interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Envelope (E₁) | One carbon atom is out of the plane of the other four. Substituents can be in axial/equatorial or pseudo-axial/pseudo-equatorial positions. | 0.00 (Reference) |
| Twist (T₁) | Two adjacent carbon atoms are displaced on opposite sides of the plane formed by the other three. | 0.5 - 1.5 |
| Envelope (E₂) | A different carbon atom is out of the plane. | Variable |
Note: This table is illustrative. Actual values would be determined via specific DFT calculations.
DFT is a powerful tool for mapping the reaction pathways of molecules, such as the intramolecular dehydration of this compound to form its corresponding anhydride (B1165640). This process involves a nucleophilic attack of one carboxylic acid's hydroxyl group on the carbonyl carbon of the other.
Computational chemists can model this reaction by identifying the structure of the transition state—the highest energy point along the reaction coordinate. By calculating the energy of this transition state relative to the reactant, the activation energy (Ea) for the reaction can be determined. This analysis helps to understand the kinetics of the reaction and why the cis isomer readily forms an anhydride upon heating, whereas the trans isomer does not. The proximity of the carboxylic acid groups on the same face of the ring in the cis isomer facilitates this intramolecular reaction. stackexchange.com
In the cis configuration, the two carboxylic acid groups are positioned closely together, which allows for the possibility of intramolecular hydrogen bonding. This interaction, where a hydrogen atom of one carboxyl group interacts with the carbonyl oxygen of the other, can significantly stabilize certain conformations.
DFT calculations can quantify the strength of this hydrogen bond by analyzing the geometry (e.g., the H---O distance and the O-H---O angle) and by calculating the energy difference between a conformation with the hydrogen bond and a hypothetical one without it. Studies on the closely related cis-1,3-cyclopentanedicarboxylic acid have shown that its monoanion is stabilized by a strong intramolecular hydrogen bond, with a calculated strength of approximately 3.1 kcal/mol. researchgate.netacs.org A similar stabilizing interaction is expected in this compound, influencing its conformational preferences and chemical properties.
DFT calculations can also predict the reactivity of this compound. By analyzing the distribution of electron density and the energies of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack.
For example, the oxygen atoms of the carbonyl groups are regions of high electron density (nucleophilic sites), while the carbonyl carbon atoms are electron-deficient (electrophilic sites). The energy of the LUMO can indicate the molecule's susceptibility to nucleophilic attack, a key step in reactions like esterification. These computational insights are crucial for designing new synthetic routes and for understanding the molecule's behavior in complex chemical environments.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable experimental technique for determining the structure and conformation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR, the chemical shifts of the protons, the splitting patterns (multiplicity) caused by spin-spin coupling with neighboring protons, and the magnitude of the coupling constants (J-values) are all highly dependent on the molecule's geometry. For cyclopentane systems, the vicinal coupling constants (³JHH) are particularly informative. They are related to the dihedral angle between adjacent C-H bonds, as described by the Karplus equation. By comparing experimentally measured J-values with those calculated for different DFT-optimized conformers, the predominant conformation or the equilibrium distribution of conformers in solution can be established. researchgate.net
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of distinct signals indicates the number of unique carbon environments, which can reflect the molecule's symmetry. The chemical shifts of the carbonyl carbons are characteristic of carboxylic acids, while the shifts of the cyclopentane ring carbons are sensitive to their stereochemical environment and the puckering of the ring.
Table 2: Anticipated NMR Data for this compound
| ¹H NMR | ||||
|---|---|---|---|---|
| Assignment | Proton | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxyl | -COOH | 10.0 - 13.0 | Singlet (broad) | - |
| Methine | H1, H2 | 2.8 - 3.2 | Multiplet | J(H1-H2), J(H1-H3), etc. |
| Methylene (B1212753) | H3, H5 | 1.8 - 2.2 | Multiplet | - |
| Methylene | H4 | 1.6 - 1.9 | Multiplet | - |
| ¹³C NMR | ||||
| Assignment | Carbon | Anticipated Chemical Shift (δ, ppm) | ||
| Carbonyl | C=O | 175 - 185 | ||
| Methine | C1, C2 | 45 - 55 | ||
| Methylene | C3, C5 | 28 - 35 | ||
| Methylene | C4 | 22 - 28 |
Note: This table presents typical, illustrative chemical shift ranges for the functional groups and carbon environments found in the molecule. Actual experimental values may vary based on solvent and other conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework.
In ¹H NMR spectroscopy , the chemical environment of each proton is revealed. Due to the cis configuration, the molecule possesses a plane of symmetry, which simplifies the spectrum by rendering certain protons chemically equivalent. The spectrum is expected to show distinct signals for the methine protons (CH-COOH) at positions 1 and 2, and overlapping multiplets for the methylene protons (CH₂) at positions 3, 4, and 5 of the cyclopentane ring. The acidic protons of the two carboxylic acid groups typically appear as a single, broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
¹³C NMR spectroscopy provides insight into the carbon skeleton. The symmetry of the cis-isomer results in fewer signals than would be expected for the trans-isomer. The spectrum will characteristically display a signal for the carbonyl carbons (C=O) of the carboxylic acid groups, typically in the range of 170-180 ppm. Signals for the two equivalent methine carbons (CH-COOH) will appear further upfield, followed by signals for the methylene carbons of the cyclopentane ring. Computational studies comparing theoretical data with experimental spectra help to identify the dominant conformers present in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |
| Carboxylic Acid Proton | ¹H | > 10.0 | Broad singlet, exchangeable with D₂O |
| Methine Protons (H-1, H-2) | ¹H | 2.8 - 3.2 | Multiplet |
| Methylene Protons (H-3, H-5) | ¹H | 1.8 - 2.2 | Multiplet |
| Methylene Protons (H-4) | ¹H | 1.6 - 1.9 | Multiplet |
| Carbonyl Carbons (C=O) | ¹³C | 170 - 180 | |
| Methine Carbons (C-1, C-2) | ¹³C | 45 - 55 | |
| Methylene Carbons (C-3, C-5) | ¹³C | 25 - 35 | |
| Methylene Carbon (C-4) | ¹³C | 20 - 30 |
Conformational Preferences via J-Coupling
The cyclopentane ring is not planar and exists in dynamic, puckered conformations, primarily the "envelope" and "twist" forms. The conformational preferences of this compound in solution can be investigated through the analysis of vicinal proton-proton coupling constants (³JHH) in its ¹H NMR spectrum.
The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the two coupled protons, a relationship described by the Karplus equation. By measuring these coupling constants experimentally and comparing them to theoretical values calculated for different possible conformations (e.g., various envelope conformers), the dominant conformation or the equilibrium between different conformers in solution can be determined. arkat-usa.org For instance, studies on the related cis-cyclopentane-1,3-dicarboxylic acid show that while the diacid itself may adopt multiple conformations, its ionized forms can be locked into a single, preferred conformation. smolecule.com A detailed analysis of the coupling patterns, particularly between the methine protons (H-1, H-2) and the adjacent methylene protons, provides the necessary data to deduce the three-dimensional structure and dynamic behavior of the molecule in solution. arkat-usa.org
Ionization State Effects on Spectra
The ionization state of this compound significantly influences its NMR spectra and conformational preferences. The compound has two acidic protons, with a reported second pKa value of 6.51. arkat-usa.org The molecule can exist in three forms depending on the pH of the solution: the neutral diacid (H₂A), the monoanion (HA⁻), and the dianion (A²⁻).
Diacid (H₂A): In a neutral or acidic medium, the molecule exists in its fully protonated form.
Monoanion (HA⁻): Upon addition of one equivalent of base, the monoanion is formed. In this state, a strong intramolecular hydrogen bond can form between the remaining carboxylic acid proton and the newly formed carboxylate group. This interaction can significantly restrict conformational freedom, often locking the molecule into a specific conformation. smolecule.com This is observable in the ¹H NMR spectrum, where the acidic proton involved in the intramolecular hydrogen bond may show a substantial downfield chemical shift. smolecule.com
Dianion (A²⁻): With the addition of two or more equivalents of base, the dianion is formed. In this state, electrostatic repulsion between the two negatively charged carboxylate groups becomes a dominant factor, forcing them to be as far apart as possible and influencing the preferred conformation of the cyclopentane ring.
These changes in conformation and electronic distribution with ionization are reflected in the chemical shifts and coupling constants observed in the NMR spectra. arkat-usa.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation and how the molecules are arranged in the crystal lattice.
Absolute and Relative Stereochemistry Confirmation
X-ray crystallography provides unequivocal confirmation of the molecule's stereochemistry.
Relative Stereochemistry: The analysis confirms that the two carboxylic acid groups are on the same side of the cyclopentane ring, which defines the cis configuration. This is in contrast to the trans-isomer, where the groups would be on opposite sides. dokumen.pubscribd.com
Absolute Stereochemistry: this compound is a chiral molecule that exists as a pair of enantiomers. If a single enantiomer is isolated and crystallized, X-ray diffraction analysis using anomalous dispersion can determine its absolute configuration (i.e., whether it is the (1R,2S) or (1S,2R) enantiomer).
Analysis of Hydrogen Bonding and Crystal Packing
The crystal structure of this compound is heavily influenced by hydrogen bonding. The carboxylic acid functional groups are excellent hydrogen bond donors and acceptors. In the solid state, these groups form extensive intermolecular hydrogen bonds, which dictate the crystal packing. Typically, carboxylic acids form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. These dimers then act as building blocks that arrange themselves into a stable three-dimensional crystal lattice. The specific packing motif is crucial for understanding the physical properties of the compound, such as its melting point and solubility.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum is characterized by distinct absorption bands that correspond to the vibrational modes of its bonds.
The most prominent features in the IR spectrum of a carboxylic acid are:
O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer.
C=O Stretch: A strong, sharp absorption band appears around 1700 cm⁻¹, corresponding to the stretching vibration of the carbonyl group. The exact position can be influenced by the extent of hydrogen bonding.
C-O Stretch and O-H Bend: Absorptions corresponding to the C-O stretching and in-plane O-H bending vibrations are typically found in the 1210-1440 cm⁻¹ region.
The cis arrangement of the carboxylic acid groups allows for the potential of intramolecular hydrogen bonding, which can affect the shape and position of the O-H stretching band. The presence of strong intermolecular hydrogen bonding in the solid state, however, is the dominant interaction observed in a typical IR spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Description |
| O-H Stretch | 2500 - 3300 | Strong, Very Broad | Indicative of hydrogen-bonded carboxylic acid dimer |
| C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H bonds of the cyclopentane ring |
| C=O Stretch | ~1700 | Strong, Sharp | Carbonyl of the carboxylic acid |
| C-O Stretch / O-H Bend | 1210 - 1440 | Medium | Coupled vibrations within the -COOH group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns. The compound's molecular formula is C₇H₁₀O₄, corresponding to a molecular weight of approximately 158.15 g/mol . nist.govnih.govnist.gov High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high precision.
Under typical electron ionization (EI) conditions, the molecule is expected to form a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 158. Subsequent fragmentation of this energetically unstable ion provides valuable structural information. Softer ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), would likely produce prominent pseudomolecular ions, such as [M+H]⁺ at m/z 159 or [M-H]⁻ at m/z 157.
The fragmentation of this compound is primarily dictated by the two carboxylic acid functional groups and the cyclopentane ring structure. Key fragmentation pathways for dicarboxylic acids involve the loss of small, stable neutral molecules and radicals. nih.govnih.gov
One of the most common initial fragmentation steps for dicarboxylic acids is the loss of a water molecule (H₂O, 18 Da), which is often facilitated by the proximity of the two cis-oriented carboxylic acid groups. massbank.eu Other significant fragmentation processes include the cleavage of the C-O bond to lose a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). nih.gov Subsequent or alternative fragmentation can involve decarboxylation with the loss of carbon dioxide (CO₂, 44 Da). Fragmentation of the cyclopentane ring itself is also possible, leading to smaller fragment ions. docbrown.info
The analysis of these fragmentation pathways helps to confirm the presence of two carboxylic acid groups and the integrity of the cyclic carbon skeleton.
Table 1: Predicted Mass Spectral Fragments for this compound This table outlines the expected primary fragment ions based on established fragmentation patterns for cyclic dicarboxylic acids.
| Precursor Ion (m/z) | Neutral Loss | Lost Mass (Da) | Resulting Fragment Ion (m/z) | Proposed Fragment Identity |
| 158 ([M]⁺•) | H₂O | 18 | 140 | [C₇H₈O₃]⁺• (Anhydride form) |
| 158 ([M]⁺•) | •OH | 17 | 141 | [C₇H₉O₃]⁺ |
| 158 ([M]⁺•) | CO₂ | 44 | 114 | [C₆H₁₀O₂]⁺• |
| 158 ([M]⁺•) | •COOH | 45 | 113 | [C₆H₉O₂]⁺ |
| 141 ([C₇H₉O₃]⁺) | CO | 28 | 113 | [C₆H₉O₂]⁺ |
| 113 ([C₆H₉O₂]⁺) | H₂O | 18 | 95 | [C₆H₇O]⁺ |
Advanced Research Directions and Future Prospects
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While established methods for synthesizing cis-cyclopentane-1,2-dicarboxylic acid exist, ongoing research prioritizes the development of more efficient, selective, and sustainable synthetic protocols. A key existing route involves the catalytic hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid. prepchem.com One documented procedure utilizes Raney nickel as the catalyst, achieving the target cis-isomer after hydrogenation in ethanol (B145695). prepchem.com
Future advancements in this area are aimed at exploring alternative catalysts, such as those based on palladium, ruthenium, or other transition metals, to improve reaction rates, lower catalyst loading, and enhance the stereoselectivity of the hydrogenation process. The goal is to develop routes that are not only high-yielding but also align with the principles of green chemistry by minimizing waste and energy consumption. Furthermore, enzymatic resolutions and biocatalytic approaches represent a promising frontier for producing the acid with high purity under mild conditions.
Exploration of New Applications in Materials Science and Engineering
The rigid, cyclic structure and bifunctional nature of this compound make it an attractive monomer for creating advanced polymers and materials with unique properties. ontosight.ai Its incorporation into polyesters, polyamides, and other condensation polymers is an area of active exploration. The cis-conformation of the carboxylic acid groups can influence the polymer chain's architecture, potentially leading to materials with tailored thermal and mechanical properties. mdpi.comresearchgate.net The diol derivative, cis-1,2-cyclopentanediol, is already noted for its use as a monomer in producing polyesters and polyurethanes, underscoring the potential of the parent diacid in polymer chemistry. ontosight.ai
A significant future application lies in the construction of Metal-Organic Frameworks (MOFs). Carboxylate-containing ligands are fundamental to MOF synthesis, and the specific geometry of this compound could be exploited to create novel frameworks with unique pore structures and functionalities for applications in gas storage, catalysis, and separation technologies.
| Potential Application Area | Relevant Material Type | Role of this compound |
| Advanced Polymers | Polyesters, Polyamides | Monomer/Building Block |
| Porous Materials | Metal-Organic Frameworks (MOFs) | Organic Linker |
| Pharmaceuticals | Drug Intermediates | Chiral Scaffold |
Advanced Computational Modeling for Mechanism Prediction and Material Design
Computational chemistry offers powerful tools for predicting the behavior of molecules and materials, thereby guiding experimental work. Future research will increasingly rely on methods like Density Functional Theory (DFT) to model the conformational dynamics of this compound and its derivatives. Such models can predict the most stable geometries, reaction pathways for its synthesis and functionalization, and the electronic properties of resulting materials.
In the context of materials science, computational simulations can be used to design novel polymers or MOFs in silico. By modeling how the inclusion of this diacid affects polymer chain packing or the topology of a metal-organic framework, researchers can pre-screen potential materials for desired properties, such as thermal stability, porosity, or selective binding capabilities, thus accelerating the discovery and development of new high-performance materials.
Stereochemical Control and Asymmetric Synthesis of Chiral Derivatives
Controlling stereochemistry is crucial for applications in pharmaceuticals and fine chemicals, where specific enantiomers are often required. A significant area of advanced research involves the asymmetric synthesis of chiral derivatives starting from the prochiral cis-cyclopentane-1,2-dicarboxylic anhydride (B1165640).
A highly effective method for this transformation is the enantioselective desymmetrization of the anhydride using organocatalysis. Research has shown that modified Cinchona alkaloids can catalyze the ring-opening of the anhydride with alcohols, producing chiral hemiesters with exceptionally high enantiomeric excess (up to 95% ee). brandeis.edu This organocatalytic approach provides a powerful, metal-free alternative for creating versatile chiral building blocks. Future work will likely focus on expanding the scope of these catalysts and applying these chiral intermediates to the synthesis of complex target molecules like proline derivatives, which are valuable in medicinal chemistry. guidechem.com
| Catalyst Type | Substrate | Product | Enantiomeric Excess (ee) |
| Modified Cinchona Alkaloids | cis-Cyclopentane-1,2-dicarboxylic anhydride | Chiral Hemiester | Up to 95% |
Integration with Emerging Fields in Chemical Science
The unique structural features of this compound position it for integration into several emerging fields of chemical science.
Supramolecular Chemistry : The two carboxylic acid groups are capable of forming strong, directional hydrogen bonds, making the molecule an excellent candidate for designing self-assembling systems, such as supramolecular cages, gels, or liquid crystals.
Green Chemistry : The development of catalytic synthetic routes, particularly those using organocatalysts for asymmetric synthesis, aligns with the principles of green chemistry by avoiding heavy metals and promoting atom economy.
Medicinal Chemistry : As a scaffold, it provides a rigid cyclopentane (B165970) core that can be elaborated into complex and biologically active molecules. Its derivatives are already being investigated for antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The ability to produce specific chiral versions of its derivatives is critical for developing new therapeutic agents. ontosight.aiguidechem.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for cis-cyclopentane-1,2-dicarboxylic acid, and how is purity validated?
- Methodology : The compound is synthesized in a four-step process starting from 2-carbalkoxycyclohexanone. The trans-isomer of cyclopentane-1,2-dicarboxylic acid is first prepared and then converted to the cis-anhydride by refluxing in acetic anhydride. The final product is purified via sublimation (80°C at 0.01 Torr) and recrystallization from water .
- Purity Validation : Purity ≥97% is confirmed by gas chromatography (GC), with melting point analysis (132–136°C) and crystal structure verification using SMILES strings and InChI identifiers .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
- Analytical Workflow :
- Spectroscopy : Use -NMR and -NMR to confirm stereochemistry and carboxyl group positions.
- Chromatography : GC-MS with a polar column (e.g., DB-WAX) to separate cis/trans isomers, validated against reference standards .
- Crystallography : X-ray diffraction for crystal structure determination, supported by SMILES strings (OC(=O)[C@H]1CCC[C@H]1C(O)=O) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard Mitigation : Classified as a Category 2 flammable solid with eye/skin irritation risks. Use PPE (gloves, goggles), work in a fume hood, and store in a cool, dry place (storage code: 11). Emergency procedures include immediate rinsing with water for eye/skin contact and medical consultation .
Advanced Research Questions
Q. How do stereochemical differences between cis and trans isomers influence reactivity in catalytic applications?
- Case Study : In enzymatic reactions catalyzed by extradiol dioxygenases, cis-cyclopropane derivatives undergo isomerization during cleavage, producing 85–94% trans products. This suggests a radical-mediated mechanism where stereochemistry impacts reaction pathways .
- Experimental Design : Synthesize cis/trans probes, monitor reaction kinetics via GC-MS, and analyze stereochemical outcomes using hydrolase enzymes (e.g., MhpC) to convert intermediates to dicarboxylic acids .
Q. What methodologies optimize the thermal stability of this compound for high-temperature polymer research?
- Thermal Analysis : Conduct pyrolysis studies under inert atmospheres (e.g., nitrogen) at 200–400°C. Use differential scanning calorimetry (DSC) to identify decomposition thresholds and FTIR to monitor carboxyl group stability .
- Stabilization Strategies : Anhydride formation (via acetic anhydride reflux) enhances thermal resistance by reducing free carboxylic acid groups .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Data Reconciliation :
- Example : Reported melting points vary between 132–136°C and 85–87°C . These discrepancies arise from polymorphic forms or purification methods (sublimation vs. recrystallization).
- Resolution : Standardize recrystallization solvents (water or ethanol) and validate purity via GC-MS .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
